molecular formula C8H5Cl2NO B027404 2,4-Dichlorobenzyl isocyanate CAS No. 19654-32-1

2,4-Dichlorobenzyl isocyanate

Cat. No. B027404
CAS RN: 19654-32-1
M. Wt: 202.03 g/mol
InChI Key: FUIUATRKBRZCQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of chlorobenzyl isocyanates with various nucleophiles. For instance, 1-chlorobenzyl isocyanates react with 4-hydroxy-6-methylpyran-2-one and 4-hydroxycoumarin to form dihydro-2H,5H-pyrano(chromeno)[3,4-e][1,3]oxazine-2,5-diones (Vovk et al., 2007). This type of reaction showcases the versatility of chlorobenzyl isocyanates in synthesizing complex heterocyclic structures.

Molecular Structure Analysis

The molecular structure of isocyanate compounds often dictates their reactivity and the type of reactions they undergo. For example, the reaction of perhaloethyl isocyanates with o-mercaptophenol and o-dimercaptobenzene leads to the formation of compounds that undergo ring contraction at elevated temperatures, highlighting the influence of molecular structure on chemical behavior (Vovk et al., 1993).

Chemical Reactions and Properties

2,4-Dichlorobenzyl isocyanate's chemical properties enable it to undergo various reactions, including heterocyclization with different binucleophiles. The versatility in reactivity can be illustrated by the synthesis of novel derivatives through cyclocondensation reactions with N,S- and N,N-nitroketeneacetals (Sukach et al., 2007).

Physical Properties Analysis

The physical properties of isocyanate compounds, such as solubility and melting points, are crucial for their application in chemical synthesis. These properties are determined by molecular interactions and the structural features of the compounds. An in-depth investigation of the hydrochlorination process of related compounds provides insights into the solubility behavior and physical characteristics, which are essential for optimizing synthesis and application processes (Gibson et al., 2010).

Scientific Research Applications

Application in Polymer Chemistry

  • Summary of the Application : 2,4-Dichlorobenzyl isocyanate is an organic building block containing an isocyanate group . It’s used in the synthesis of polyurethanes, which are versatile polymers widely used in a broad range of applications, such as protective coatings, adhesives, and insulation, in automotive and construction industries .
  • Results or Outcomes : The use of isocyanates, including 2,4-Dichlorobenzyl isocyanate, in the synthesis of polyurethanes contributes to the excellent mechanical, chemical, and physical properties of these polymers, including abrasion resistance, durability, and tensile strength .

Application in Organic Chemistry

  • Summary of the Application : 2,4-Dichlorobenzyl isocyanate is used as an organic building block in the synthesis of various organic compounds . One such compound is N-(2,5-dichlorobenzyl)-1-(4-methoxybenzyl)-4,5-dihydro-1H-imidazol-2-amine .
  • Results or Outcomes : The use of 2,4-Dichlorobenzyl isocyanate in the synthesis of organic compounds contributes to the diversity and complexity of organic chemistry. The specific outcomes or results would depend on the exact reactions and conditions used in the synthesis .

Application in Energy Storage

  • Summary of the Application : 2,4-Dichlorobenzyl isocyanate has been investigated as an electrolyte additive to enhance electrode/electrolyte intercalation stability in lithium-ion batteries . The advancement of high-energy density lithium-ion batteries has an important impact on developing and popularizing electric vehicles, drones, and other electric tools .
  • Results or Outcomes : In the electrolyte containing 3 wt% BI, the capacity retention of Li||LiNi0.8Co0.1Mn0.1O2 was maintained at 79.4% after 200 cycles, which was greater than that of the baseline electrolyte (66.9%) .

Safety And Hazards

2,4-Dichlorobenzyl isocyanate is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

2,4-dichloro-1-(isocyanatomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO/c9-7-2-1-6(4-11-5-12)8(10)3-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIUATRKBRZCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404877
Record name 2,4-Dichlorobenzyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichlorobenzyl isocyanate

CAS RN

19654-32-1
Record name 2,4-Dichlorobenzyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichlorobenzyl isocyanate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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